

# Application Notes and Protocols: Trelagliptin in vitro DPP-4 Inhibition Assay

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Audience: Researchers, scientists, and drug development professionals.

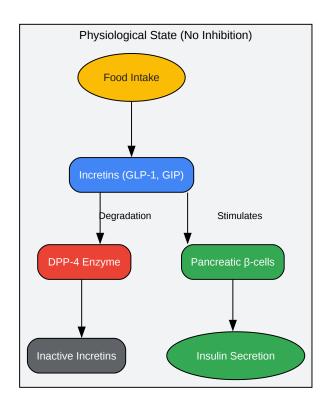
#### Introduction

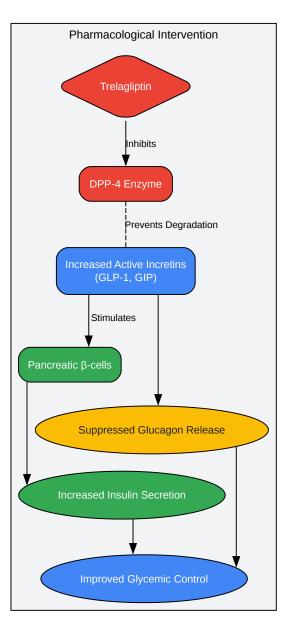
**Trelagliptin** (trade name Zafatek) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, **Trelagliptin** prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5][6] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of **Trelagliptin** on DPP-4.

## **Mechanism of Action of Trelagliptin**

**Trelagliptin** competitively and reversibly inhibits the DPP-4 enzyme.[7][8] This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their plasma concentrations. Elevated levels of active incretins stimulate the pancreas to produce more insulin in response to meals and reduce the liver's glucose production by suppressing glucagon secretion.[4][5][6]







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Caption: Trelagliptin's DPP-4 Inhibition Pathway.



#### **Quantitative Data: Trelagliptin Inhibition Profile**

**Trelagliptin** is a potent and highly selective inhibitor of DPP-4. Its inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50), has been determined against DPP-4 from various species.

Target Enzyme	Source	IC50 Value (nM)	Selectivity vs. Other Proteases
DPP-4	Human Plasma	4.2	>10,000-fold vs. DPP- 2, DPP-8, DPP-9, PEP, FAPα[9][10][11]
DPP-4	Caco-2 cells	5.4	>10,000-fold vs. DPP- 2, DPP-8, DPP-9, PEP, FAPα[9][10][11]
DPP-4	Rat Plasma	9.7	Not specified
DPP-4	Dog Plasma	6.2	Not specified
DPP-2	Not specified	>100,000	Not applicable
DPP-8	Not specified	>100,000	Not applicable
DPP-9	Not specified	>100,000	Not applicable
PEP	Not specified	>100,000	Not applicable
FAPα	Not specified	>100,000	Not applicable

Data compiled from multiple sources.[2][7][9][10][11]

# **Experimental Protocol: In Vitro DPP-4 Inhibition Assay**

This protocol describes a fluorescence-based method for determining the inhibitory activity of **Trelagliptin** against human recombinant DPP-4.

#### **Principle of the Assay**



The assay quantifies DPP-4 enzymatic activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[3] DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to DPP-4 activity. When an inhibitor like **Trelagliptin** is present, the rate of substrate cleavage decreases, resulting in a reduced fluorescent signal. The inhibitory potential is determined by measuring the fluorescence in the presence of varying concentrations of the inhibitor.

#### **Materials and Reagents**

- DPP-4 Enzyme: Human recombinant DPP-4.
- DPP-4 Substrate: H-Gly-Pro-AMC.
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[3]
- **Trelagliptin**: Stock solution prepared in an appropriate solvent (e.g., DMSO or Assay Buffer). [2]
- Positive Control Inhibitor: Sitagliptin or another known DPP-4 inhibitor.
- Microplate: 96-well black, flat-bottom plate for fluorescence measurements.
- Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.[3]
- Miscellaneous: Pipettes, sterile tubes, and reagent reservoirs.

#### **Reagent Preparation**

- Assay Buffer: Prepare the assay buffer as described above and bring it to room temperature before use.
- DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 on ice. Dilute the enzyme with the assay buffer to the desired working concentration. Keep the diluted enzyme on ice and use it within two hours.[3]
- DPP-4 Substrate Solution: Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in the assay buffer. Protect the solution from light.



- **Trelagliptin** Dilution Series: Prepare a series of dilutions of **Trelagliptin** in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution. The solvent concentration should be kept consistent across all wells.
- Positive Control: Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin) at a concentration known to cause significant inhibition.

#### **Assay Procedure**

- Plate Setup: Add the following reagents to the wells of a 96-well plate in triplicate:
  - 100% Initial Activity Wells (Enzyme Control): 30 μL Assay Buffer, 10 μL diluted DPP-4 enzyme, and 10 μL of the solvent used for the inhibitor.[3]
  - Background Wells (No Enzyme): 40 μL Assay Buffer and 10 μL of the solvent.[3]
  - $\circ$  Trelagliptin (Inhibitor) Wells: 30 μL Assay Buffer, 10 μL diluted DPP-4 enzyme, and 10 μL of each Trelagliptin dilution.[3]
  - $\circ$  Positive Control Wells: 30 μL Assay Buffer, 10 μL diluted DPP-4 enzyme, and 10 μL of the positive control inhibitor.[3]
- Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10-15 minutes at 37°C.
- Initiate Reaction: Add 50 μL of the diluted DPP-4 Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 μL.[3]
- Incubation: Cover the plate and incubate for 30 minutes at 37°C.[3] Protect the plate from light.
- Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

## **Data Analysis**

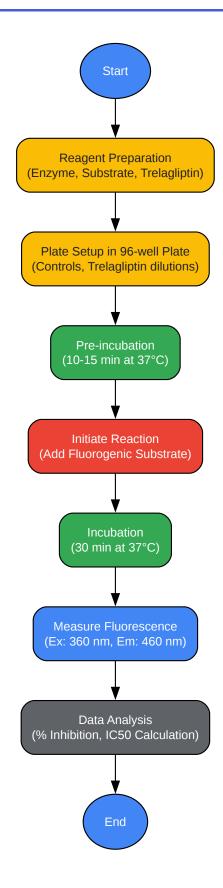






- Background Subtraction: Subtract the average fluorescence of the Background Wells from the fluorescence readings of all other wells.
- Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Trelagliptin: % Inhibition = [(Fluorescence of 100% Initial Activity) (Fluorescence of Inhibitor Well)] / (Fluorescence of 100% Initial Activity) \* 100
- Determine IC50 Value: Plot the percent inhibition against the logarithm of the Trelagliptin
  concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to
  determine the IC50 value, which is the concentration of Trelagliptin that causes 50%
  inhibition of DPP-4 activity.





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Caption: DPP-4 Inhibition Assay Workflow.



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